N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4/c1-23-13-8-5-11(9-14(13)24-2)15(22)19-17-21-20-16(25-17)10-3-6-12(18)7-4-10/h3-9H,1-2H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYRDEASCCDXIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions using fluorobenzene derivatives.
Attachment of the Dimethoxybenzamide Moiety: The final step involves the coupling of the oxadiazole intermediate with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, microwave-assisted reactions, and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and oxadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Key Findings :
- Electron-withdrawing vs.
- Substituent position : Para-substituted aryl groups (e.g., 4-fluorophenyl) generally confer higher thermal stability than meta-substituted derivatives, as seen in compounds 5g and 5h () .
- Synthetic yields : Derivatives with simpler substituents (e.g., 4-ethylphenyl in 5f) achieve higher yields (82–86%) compared to sterically hindered analogs, suggesting synthetic feasibility for the target compound .
Analogs with Functional Group Variations
Modifications to the benzamide or oxadiazole-linked groups significantly alter physicochemical properties:
Key Findings :
- Sulfamoyl vs.
- Linker flexibility : The acetamide linker in provides conformational flexibility, which may enhance binding to flexible enzyme active sites compared to rigid benzamide structures.
Heterocycle Variations
Replacing the oxadiazole ring with other heterocycles alters bioactivity profiles:
Key Findings :
- Oxadiazole vs.
- Electronic effects : The oxadiazole ring’s electron-deficient nature facilitates interactions with electron-rich biological targets, unlike the electron-rich thiazole.
Biological Activity
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide is a compound belonging to the oxadiazole class, known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 338.34 g/mol. The compound features a 1,3,4-oxadiazole ring and a dimethoxybenzamide moiety, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H15FN4O2 |
| Molecular Weight | 338.34 g/mol |
| IUPAC Name | This compound |
| Synonyms | MBX-4132 |
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Oxadiazole Ring : Cyclization of a hydrazide with a carboxylic acid derivative.
- Substitution of the Fluorophenyl Group : Introduction via nucleophilic substitution.
- Amide Coupling : Reaction with a dimethoxybenzoyl chloride in the presence of a base.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The mechanism often involves inhibition of bacterial cell wall synthesis by targeting transglycosylases .
Anticancer Activity
In vitro studies have shown that this compound can inhibit cancer cell proliferation by interfering with key signaling pathways involved in cell growth and apoptosis. Specifically, it has been reported to affect pathways regulated by enzymes such as dihydrofolate reductase (DHFR) and inosine monophosphate dehydrogenase (IMPDH) .
The biological activity is primarily attributed to:
- Enzyme Inhibition : The compound inhibits enzymes critical for cellular processes in both bacterial and cancer cells.
- Cellular Interaction : It interacts with specific molecular targets that modulate cellular responses to stress and growth signals.
Case Studies
Several studies have investigated the biological effects of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of oxadiazole compounds exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Anticancer Studies : In a recent publication, this compound was shown to significantly reduce cell viability in various cancer cell lines through apoptosis induction .
Q & A
Q. What are the recommended synthesis protocols and characterization techniques for N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide?
Methodological Answer: The synthesis typically involves:
Oxadiazole ring formation : Cyclization of a hydrazide intermediate with a fluorophenyl-substituted carboxylic acid under dehydrating conditions (e.g., using POCl₃ or H₂SO₄) .
Amide coupling : Reacting the oxadiazole intermediate with 3,4-dimethoxybenzoyl chloride in the presence of a base like pyridine or triethylamine .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
Q. Characterization :
- NMR spectroscopy : ¹H and ¹³C NMR to confirm aromatic protons, methoxy groups, and fluorophenyl substitution .
- IR spectroscopy : Peaks at ~1650–1700 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-F stretch) .
- Mass spectrometry (ESI-MS) : Molecular ion peaks matching the molecular formula (C₁₇H₁₄FN₃O₄, theoretical MW: 359.31 g/mol) .
Q. How do the functional groups (fluorophenyl, oxadiazole, dimethoxybenzamide) influence the compound’s physicochemical properties?
Methodological Answer:
- 4-Fluorophenyl : Enhances lipophilicity (logP ~2.8) and metabolic stability via electron-withdrawing effects .
- 1,3,4-Oxadiazole : Improves π-π stacking with biological targets; contributes to thermal stability (decomposition >250°C) .
- 3,4-Dimethoxybenzamide : Increases solubility in polar solvents (e.g., DMSO) due to methoxy groups .
Q. Experimental Validation :
- LogP determination via HPLC (C18 column, acetonitrile/water gradient) .
- Thermal stability assessed by TGA/DSC .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthesis yield and purity?
Methodological Answer: Key parameters for optimization:
Temperature : Oxadiazole cyclization at 80–100°C minimizes side products .
Catalysts : Use of 4Å molecular sieves or DMAP to enhance amide coupling efficiency .
Solvent polarity : Polar aprotic solvents (e.g., DMF) improve oxadiazole intermediate solubility .
Q. Case Study :
- Compound 19 (similar structure) achieved 60% yield using POCl₃ at 90°C, compared to 35% at 70°C .
Q. How should researchers address contradictory bioactivity data across studies?
Methodological Answer:
Standardize assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and positive controls (e.g., doxorubicin) .
SAR analysis : Compare substituent effects (e.g., 4-fluorophenyl vs. 4-chlorophenyl analogs in vs. 16).
Target validation : Perform molecular docking (AutoDock Vina) to assess binding affinity variations due to fluorophenyl orientation .
Q. Example :
- A 4-chlorophenyl analog () showed higher IC₅₀ (12 μM) than a 4-methoxyphenyl variant (IC₅₀ 8 μM), attributed to steric hindrance .
Q. What computational and experimental approaches are recommended for mechanism-of-action studies?
Methodological Answer:
Molecular docking : Predict interactions with kinases (e.g., EGFR) using PDB structures (e.g., 1M17) .
Kinase inhibition assays : Measure IC₅₀ values via ADP-Glo™ kinase assay .
Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., apoptosis) in treated cells .
Q. How can structure-activity relationship (SAR) studies be designed to enhance antitumor potency?
Methodological Answer:
Substituent variation : Synthesize analogs with:
- Electron-withdrawing groups (e.g., -NO₂) on the benzamide ring .
- Alkyl chains on the oxadiazole to improve membrane permeability .
Pharmacophore modeling : Identify critical H-bond acceptors (oxadiazole N) and hydrophobic regions (fluorophenyl) .
In vivo validation : Use xenograft models (e.g., MDA-MB-231) to assess tumor growth inhibition .
Q. Example :
- A trifluoromethyl analog () showed 3-fold higher cytotoxicity than the parent compound due to enhanced target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
